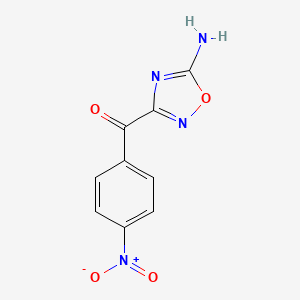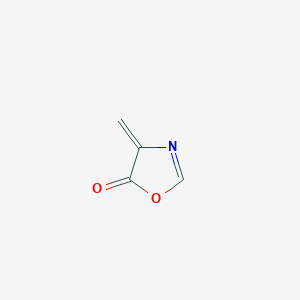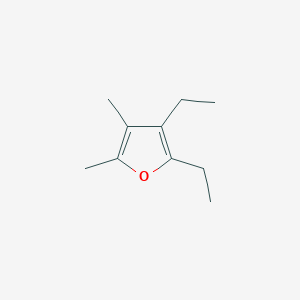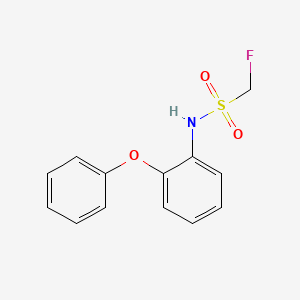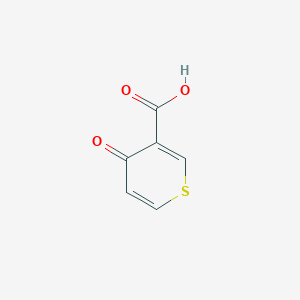
N~1~-(3-Aminopropyl)octane-1,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-Aminopropyl)octane-1,8-diamine is an organic compound with the molecular formula C11H26N3. It is a member of the class of compounds known as diamines, which are characterized by the presence of two amino groups. This compound is also known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Aminopropyl)octane-1,8-diamine typically involves the reaction of 1,8-diaminooctane with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
1,8-diaminooctane+3-aminopropylamine→N 1 -(3-Aminopropyl)octane-1,8-diamine
Industrial Production Methods
In industrial settings, the production of N1-(3-Aminopropyl)octane-1,8-diamine involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-Aminopropyl)octane-1,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N~1~-(3-Aminopropyl)octane-1,8-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(3-Aminopropyl)octane-1,8-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(3-Aminopropyl)-N,N-dimethylpropane-1,3-diamine
- 4-(Aminomethyl)octane-1,8-diamine
Uniqueness
N~1~-(3-Aminopropyl)octane-1,8-diamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in multiple fields, from synthetic chemistry to industrial applications.
Properties
CAS No. |
53774-74-6 |
|---|---|
Molecular Formula |
C11H27N3 |
Molecular Weight |
201.35 g/mol |
IUPAC Name |
N'-(3-aminopropyl)octane-1,8-diamine |
InChI |
InChI=1S/C11H27N3/c12-8-5-3-1-2-4-6-10-14-11-7-9-13/h14H,1-13H2 |
InChI Key |
USFCFZJCWYDXBQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCNCCCN)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


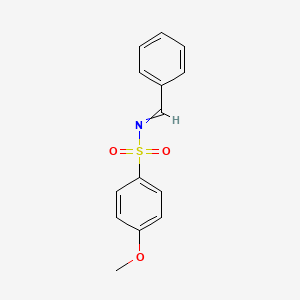
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)
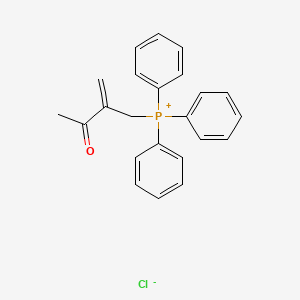
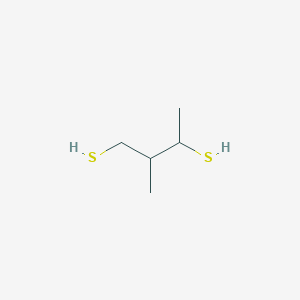
![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)
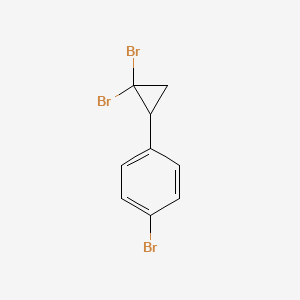
![2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14645618.png)

